UV Relative Response Factor: 5.6–6.1× Higher Than Naproxen for HPLC Quantitation of Impurity
In the impurity profile of naproxen API, an unknown polar impurity present at approximately 0.6% was structurally elucidated as 2-(6-methoxynaphthalen-2-yl)acrylic acid [1]. The relative response factor (RRF) was determined independently by quantitative 1H NMR (RRF = 6.11) and by the conventional HPLC slope method (RRF = 5.64), with naproxen assigned an RRF of 1.0 by definition [1]. This indicates that the impurity generates a UV signal 5.6- to 6.1-fold more intense per unit mass than the parent drug, making direct area-percent quantitation highly inaccurate without applying the compound-specific correction factor [1].
| Evidence Dimension | Relative response factor (RRF) at 230 nm |
|---|---|
| Target Compound Data | RRF = 5.64 (HPLC slope method); RRF = 6.11 (1H NMR method) |
| Comparator Or Baseline | Naproxen (RRF ≡ 1.0) |
| Quantified Difference | 5.6–6.1 fold higher UV response per unit mass |
| Conditions | Reversed-phase C18 HPLC, UV detection at 230 nm, isocratic elution; 1H NMR in CDCl3 with internal standard |
Why This Matters
Accurate quantitation of the dehydro impurity in naproxen API batches at the 0.1–1.0% level is a pharmacopoeial requirement; the certified RRF eliminates the need for repeated synthesis of a pure impurity reference standard during routine quality control.
- [1] Iqbal, M. Y.; Rao, R. N.; Raju, A. N.; Vairamani, M. Characterization and relative response factor determination of process related impurity in Naproxen by nuclear magnetic resonance spectroscopy. J. Pharm. Biomed. Anal. 2011, 56 (3), 484–490. DOI: 10.1016/j.jpba.2011.06.003. View Source
